molecular formula C11H18N2O2 B13480479 Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate

Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate

Katalognummer: B13480479
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: ZARLKOYQVIKKNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . It is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Vorbereitungsmethoden

The synthesis of Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanoethyl bromide and cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The exact molecular pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate can be compared with other carbamate compounds such as:

The uniqueness of Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate lies in its combination of the cyanoethyl and cyclopropyl groups, which impart specific chemical properties and reactivity.

Eigenschaften

Molekularformel

C11H18N2O2

Molekulargewicht

210.27 g/mol

IUPAC-Name

tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-6,8H2,1-3H3

InChI-Schlüssel

ZARLKOYQVIKKNV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(CCC#N)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.